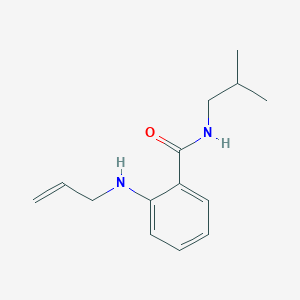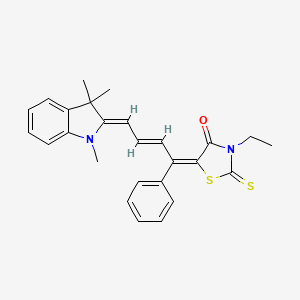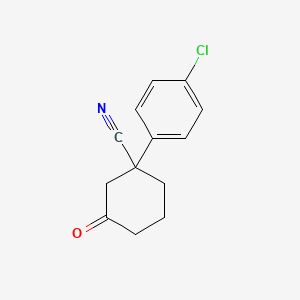
3,6-Bis(2-fluorostyryl)pyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-Bis(2-fluorostyryl)pyridazine: is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are six-membered aromatic rings containing two adjacent nitrogen atoms. This compound is characterized by the presence of two fluorostyryl groups attached to the 3 and 6 positions of the pyridazine ring. The incorporation of fluorine atoms and styryl groups enhances its chemical properties, making it a subject of interest in various fields of research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Bis(2-fluorostyryl)pyridazine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-fluorobenzaldehyde and 3,6-dibromopyridazine.
Formation of Styryl Groups: The 2-fluorobenzaldehyde undergoes a Wittig reaction with a suitable phosphonium ylide to form 2-fluorostyrene.
Coupling Reaction: The 2-fluorostyrene is then coupled with 3,6-dibromopyridazine using a palladium-catalyzed Heck reaction. This reaction is carried out under an inert atmosphere, typically using a base such as triethylamine and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions: 3,6-Bis(2-fluorostyryl)pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.
Substitution: The fluorine atoms in the styryl groups can be substituted with other nucleophiles under appropriate conditions, such as using nucleophilic aromatic substitution (SNAr) reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles like amines, thiols, or alkoxides
Major Products:
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
科学的研究の応用
Chemistry: 3,6-Bis(2-fluorostyryl)pyridazine is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, this compound can be used as a fluorescent probe due to its potential photophysical properties. It may also serve as a ligand in the development of new metal complexes for bioimaging and therapeutic applications.
Medicine: The compound’s structural features make it a candidate for drug discovery and development. It can be explored for its potential pharmacological activities, such as anticancer, antimicrobial, or anti-inflammatory properties.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings, due to its chemical stability and functional versatility.
作用機序
The mechanism of action of 3,6-Bis(2-fluorostyryl)pyridazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of fluorine atoms can enhance its binding affinity and selectivity towards these targets. The compound’s ability to undergo various chemical reactions also allows it to modulate biological pathways, potentially leading to therapeutic effects.
類似化合物との比較
3,6-Bis(2-pyridyl)pyridazine: Similar in structure but with pyridyl groups instead of fluorostyryl groups.
3,6-Diphenylpyridazine: Contains phenyl groups instead of fluorostyryl groups.
3,6-Dibromopyridazine: A precursor in the synthesis of 3,6-Bis(2-fluorostyryl)pyridazine.
Uniqueness: this compound stands out due to the presence of fluorine atoms, which impart unique electronic properties and chemical reactivity
特性
CAS番号 |
5273-57-4 |
|---|---|
分子式 |
C20H14F2N2 |
分子量 |
320.3 g/mol |
IUPAC名 |
3,6-bis[(E)-2-(2-fluorophenyl)ethenyl]pyridazine |
InChI |
InChI=1S/C20H14F2N2/c21-19-7-3-1-5-15(19)9-11-17-13-14-18(24-23-17)12-10-16-6-2-4-8-20(16)22/h1-14H/b11-9+,12-10+ |
InChIキー |
FTUZKCRQBSPNPS-WGDLNXRISA-N |
異性体SMILES |
C1=CC=C(C(=C1)/C=C/C2=NN=C(C=C2)/C=C/C3=CC=CC=C3F)F |
正規SMILES |
C1=CC=C(C(=C1)C=CC2=NN=C(C=C2)C=CC3=CC=CC=C3F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-(Difluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B13092523.png)
![{2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}methanamine](/img/structure/B13092529.png)

![2-[3-(3,4-Dimethylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13092537.png)

![6-Chloro-N-(3-chloro-4-fluorophenyl)pyrido[3,2-D][1,2,3]triazin-4-amine](/img/structure/B13092548.png)
![8-Chloro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B13092552.png)




![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-5-carboxylic acid](/img/structure/B13092581.png)
![(1R,2R,3S,5R)-3-(5-((Cyclopropylmethyl)thio)-7-(((1R,2S)-2-(3,4-difluorophenyl)cyclopropyl)amino)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol](/img/structure/B13092586.png)
